2-[(But-2-en-1-yl)oxy]ethyl butanoate
Description
2-[(But-2-en-1-yl)oxy]ethyl butanoate is an ester compound characterized by a but-2-en-1-yloxy group linked to an ethyl chain, which is esterified with butanoic acid. The presence of the α,β-unsaturated butenyl moiety confers unique reactivity, such as susceptibility to electrophilic addition or polymerization, while the ester group contributes to its volatility and solubility in organic solvents. Its molecular formula is inferred to be C₁₀H₁₆O₃, with a molecular weight of approximately 184.23 g/mol.
Properties
CAS No. |
92533-28-3 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-but-2-enoxyethyl butanoate |
InChI |
InChI=1S/C10H18O3/c1-3-5-7-12-8-9-13-10(11)6-4-2/h3,5H,4,6-9H2,1-2H3 |
InChI Key |
CJEKVMFFIDFKAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCOCC=CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-2-en-1-yl)oxy]ethyl butanoate typically involves the esterification reaction between butanoic acid and 2-[(but-2-en-1-yl)oxy]ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:
Butanoic acid+2-[(but-2-en-1-yl)oxy]ethanol→2-[(But-2-en-1-yl)oxy]ethyl butanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(But-2-en-1-yl)oxy]ethyl butanoate can undergo several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form butanoic acid and 2-[(but-2-en-1-yl)oxy]ethanol.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products
Hydrolysis: Butanoic acid and 2-[(but-2-en-1-yl)oxy]ethanol.
Reduction: Butanol and 2-[(but-2-en-1-yl)oxy]ethanol.
Transesterification: A new ester and an alcohol, depending on the reactants used.
Scientific Research Applications
2-[(But-2-en-1-yl)oxy]ethyl butanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-[(But-2-en-1-yl)oxy]ethyl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(But-2-en-1-yl)oxy]ethyl butanoate with structurally or functionally related esters, emphasizing differences in structure, properties, and applications:
Key Comparisons
Structural Features Unsaturation: The butenyl group in the target compound contrasts with the saturated chains in methyl butanoate and the aromatic ring in phenyl ethyl butanoate . This unsaturation enhances reactivity, making it suitable for crosslinking in polymers . Chain Length: Compared to trans-2-hexenyl butanoate , the shorter butenyl chain may increase volatility but reduce odor longevity.
Physical Properties Volatility: Methyl butanoate (C₅) is more volatile than the target compound (C₁₀) due to its smaller size . Solubility: The butenyl group likely improves lipid solubility compared to phenyl ethyl butanoate, which has polar aromatic interactions .
Applications Fragrances/Flavors: Similar to trans-2-hexenyl butanoate , the target compound may impart green, fruity notes but with distinct intensity due to its shorter chain. Polymer Chemistry: The α,β-unsaturated ester group could enable use in UV-curable coatings, analogous to butyl propenoate polymers .
Safety and Regulation Like methyl butanoate , the toxicological profile of this compound is likely understudied, necessitating precautions in handling.
Research Findings and Data
Spectroscopic Characterization
- 1H NMR: Expected signals: δ 5.6–5.8 ppm (butenyl CH=CH), δ 4.2–4.4 ppm (ester O-CH₂), δ 1.2–1.6 ppm (butanoate CH₂/CH₃).
- HRMS : Predicted molecular ion peak at m/z 184.23 (C₁₀H₁₆O₃).
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